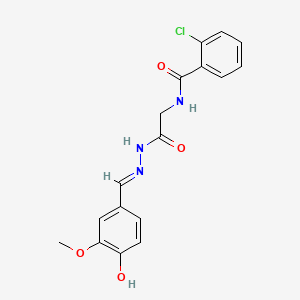

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is an organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro-substituted benzamide moiety and a methoxy-substituted benzylidene hydrazone group, which contribute to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

Reduction: Reduced products include hydrazine derivatives.

Substitution: Substituted products depend on the nucleophile used, such as amine or thiol derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

One of the primary applications of this compound is its antioxidant properties. Studies have shown that derivatives of benzylidene hydrazine compounds exhibit significant free radical scavenging capabilities. In particular, the compound has been evaluated for its ability to inhibit oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

- Case Study : A study demonstrated that N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide exhibited over 100% inhibitory effect against the A549 cancer cell line at a concentration of 100 μg/mL, indicating strong potential as an antioxidant agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Its structure allows for interactions with microbial targets, potentially inhibiting their growth.

- Research Findings : A related study indicated that similar benzylidene derivatives showed promising antibacterial activity against various strains, including Staphylococcus epidermidis. The presence of electron-donating groups like hydroxyl and methoxy on the benzylidene moiety enhances this activity .

Diabetes Management

Another significant application of this compound is in diabetes management. Research has indicated that certain analogs can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in the pathogenesis of diabetes.

- Case Study : A novel scaffold based on N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives was identified with improved potency against ER stress-induced death in β-cells. This suggests that compounds structurally related to (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide may have similar protective effects .

Cancer Therapeutics

The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation as an anticancer agent. The structural features contribute to its interaction with cellular pathways involved in apoptosis.

- Research Insights : Studies on related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent targeting specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly alter biological activity.

| Compound | Substituent | Activity | Notes |

|---|---|---|---|

| Compound 1 | Hydroxyl group | High antioxidant | Effective against A549 cells |

| Compound 2 | Methoxy group | Moderate antibacterial | Enhances solubility |

| Compound 3 | Benzylamine | High β-cell protection | Potent against ER stress |

Mecanismo De Acción

The mechanism of action of (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with various molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes.

Comparación Con Compuestos Similares

Similar Compounds

(E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide: This compound shares a similar hydrazone structure but with a naphthyl group instead of a chloro-substituted benzamide.

(E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid: This compound has a similar benzylidene hydrazone group but with a carboxylic acid moiety.

Uniqueness

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to the presence of both chloro and methoxy substituents, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Actividad Biológica

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, a compound with the CAS number 364051-54-7, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and antiproliferative activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O3, with a molecular weight of approximately 361.8 g/mol. The structure features a chloro group, a hydrazine moiety, and a methoxy-substituted phenyl ring, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit notable antimicrobial properties. A study involving various chloro-substituted benzamides demonstrated that these compounds showed biological activity comparable to standard antibiotics such as isoniazid and ciprofloxacin against mycobacterial and bacterial strains .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Standard Comparison |

|---|---|---|

| This compound | TBD | Comparable to Isoniazid |

| Isoniazid | 0.5 | Reference |

| Ciprofloxacin | 1.0 | Reference |

Antiproliferative Activity

The antiproliferative effects of the compound have been investigated in various cancer cell lines. A related study found that similar compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for development as anticancer agents .

Table 2: Antiproliferative Activity Data

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | Ongoing Study |

| Doxorubicin | MCF-7 | 0.5 | Standard |

| Etoposide | HCT116 | 1.0 | Standard |

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group has been associated with enhanced lipophilicity and biological activity against various pathogens .

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial efficacy of various benzamide derivatives, it was found that compounds with similar hydrazine structures displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 8 to 32 µg/mL .

- Anticancer Potential : Another investigation into the antiproliferative properties revealed that derivatives with specific substitutions on the phenolic ring exhibited selective toxicity towards breast cancer cell lines (MCF-7), suggesting that modifications could enhance therapeutic efficacy .

Propiedades

IUPAC Name |

2-chloro-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-25-15-8-11(6-7-14(15)22)9-20-21-16(23)10-19-17(24)12-4-2-3-5-13(12)18/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKLVPHFQMDBJ-AWQFTUOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.